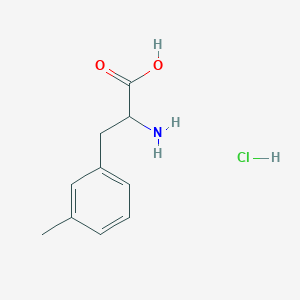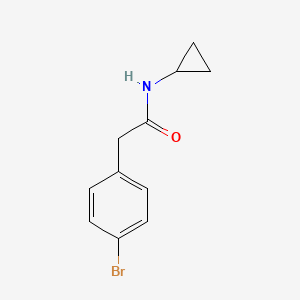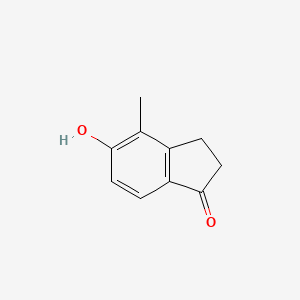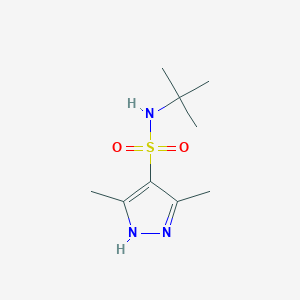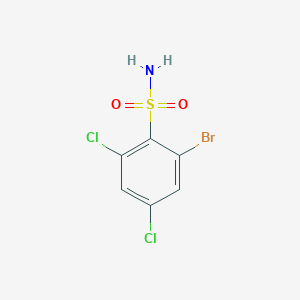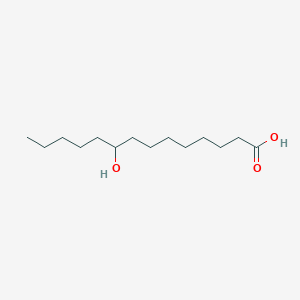
9-hydroxytetradecanoic Acid
Overview
Description
9-Hydroxytetradecanoic Acid: is a hydroxy fatty acid with a hydroxyl group attached to the ninth carbon of the tetradecanoic acid chain. This compound is a member of the long-chain fatty acids, which are essential components of lipids. Hydroxy fatty acids, including this compound, are found in various natural sources such as plant waxes, brain lipids, and some seed fats .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis: One method involves the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl esters using porcine pancreas lipase catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium. This method is environmentally friendly and provides optically pure enantiomers.
Chemical Synthesis: Another approach involves the chemical synthesis of hydroxy fatty acids by depolymerizing polyhydroxyalkanoates (PHAs) and microbial metabolic engineering.
Industrial Production Methods: Industrial production of hydroxy fatty acids, including 9-hydroxytetradecanoic acid, often involves microbial fermentation processes where specific strains of bacteria are used to produce the desired hydroxy fatty acids under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Hydroxytetradecanoic acid can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming saturated fatty acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated fatty acids.
Substitution: Various substituted fatty acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Hydroxy fatty acids are valuable starting materials for the synthesis of numerous chemical products, including detergents, emulsifiers, and textile auxiliaries .
Biology:
- Hydroxy fatty acids play a role in the structure and function of biological membranes. They are also involved in signaling pathways and metabolic processes .
Medicine:
- Hydroxy fatty acids, including 9-hydroxytetradecanoic acid, exhibit antioxidant, antielastase, and antiurease activities. These properties make them potential candidates for use in pharmaceuticals and therapeutic agents .
Industry:
- Hydroxy fatty acids are used in the production of bioplastics, fine chemicals, and biofuels. They are also employed in the cosmetic industry due to their beneficial properties for skin health .
Mechanism of Action
The mechanism of action of 9-hydroxytetradecanoic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as urease and elastase, which are involved in metabolic processes . The hydroxyl group on the ninth carbon allows for specific interactions with these enzymes, leading to their inhibition. Additionally, hydroxy fatty acids can act as antioxidants, neutralizing free radicals and reducing oxidative stress .
Comparison with Similar Compounds
- 3-Hydroxytetradecanoic Acid
- 6-Hydroxytetradecanoic Acid
- 7-Hydroxytetradecanoic Acid
- 12-Hydroxytetradecanoic Acid
Comparison:
- Position of Hydroxyl Group: The position of the hydroxyl group on the carbon chain significantly affects the biological activity and chemical properties of the compound. For example, 9-hydroxytetradecanoic acid shows higher inhibitory activity against certain enzymes compared to other isomers .
- Biological Activity: Different isomers exhibit varying levels of antioxidant, antielastase, and antiurease activities. The unique position of the hydroxyl group in this compound contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
9-hydroxytetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-7-10-13(15)11-8-5-4-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUIJHPTWXBHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


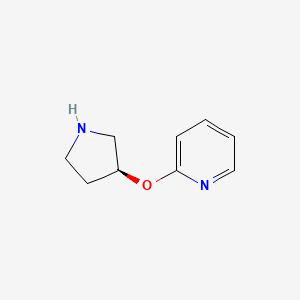
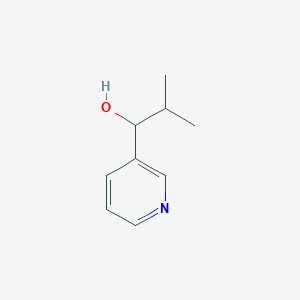
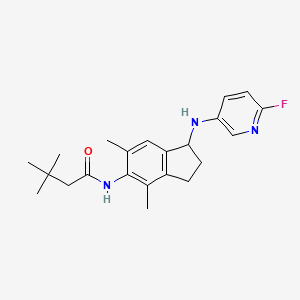
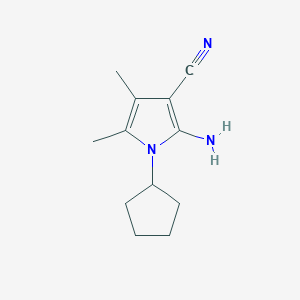
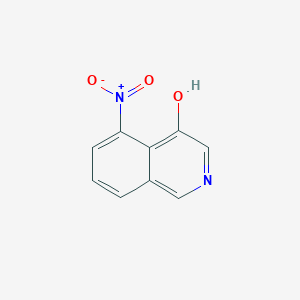
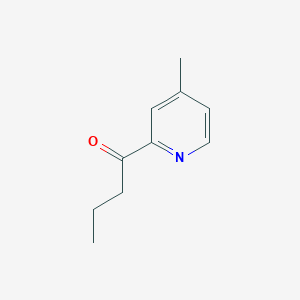
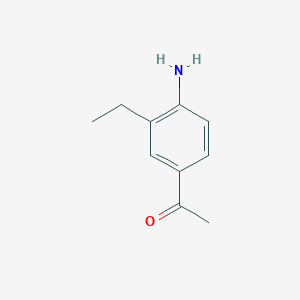
![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3204233.png)
